molecular formula C8H7N3 B096726 2-(1H-imidazol-5-yl)pyridine CAS No. 16576-78-6

2-(1H-imidazol-5-yl)pyridine

Cat. No.: B096726
CAS No.: 16576-78-6
M. Wt: 145.16 g/mol
InChI Key: AHHQCRZKQHDXIY-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-5-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of significant interest due to its unique structural properties, which allow it to participate in various chemical reactions and exhibit diverse biological activities. The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common motif in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(1H-Imidazol-5-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and catalysts.

Future Directions

Imidazole derivatives, such as 2-(1H-imidazol-5-yl)pyridine, have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring these properties further and developing new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with glyoxal and ammonia, which leads to the formation of the imidazole ring fused to the pyridine ring. This reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and specific reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-5-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in chloroform or chlorine in carbon tetrachloride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the imidazole ring.

    Substitution: Halogenated derivatives such as 2-(5-bromo-1H-imidazol-2-yl)pyridine.

Comparison with Similar Compounds

  • 2-(1H-Imidazol-2-yl)pyridine
  • 2-(1H-Imidazol-4-yl)pyridine
  • 2-(1H-Imidazol-5-yl)quinoline

Comparison: 2-(1H-Imidazol-5-yl)pyridine is unique due to the position of the imidazole ring, which influences its reactivity and biological activity. Compared to 2-(1H-imidazol-2-yl)pyridine, the 5-position substitution offers different steric and electronic properties, leading to distinct chemical behavior and potential applications. The presence of the pyridine ring further enhances its versatility in various chemical and biological contexts.

Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQCRZKQHDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-78-6
Record name 2-(1H-imidazol-4-yl)pyridine
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